molecular formula C8H12ClN3O B1488874 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol CAS No. 1247941-25-8

3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol

Cat. No.: B1488874
CAS No.: 1247941-25-8
M. Wt: 201.65 g/mol
InChI Key: CEZDVJUSFDTFEQ-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodology and Chemical Properties

  • Reactions with Chlorohydrins: Research by Beznik et al. (1969) investigated reactions of 2-amino-4-hydroxy-6-methylpyrimidine with chlorohydrins, leading to the formation of dihydro-6-methylpyrimidones. This study highlights the chemical reactivity of similar pyrimidine derivatives, suggesting potential pathways for synthesizing related compounds (Beznik et al., 1969).

Antimicrobial and Anticancer Activities

  • Src Kinase Inhibitory and Anticancer Activities

    Sharma et al. (2010) described the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors and anticancer agents. This research demonstrates the potential therapeutic applications of compounds structurally related to the one of interest, particularly in the treatment of cancer (Sharma et al., 2010).

  • Microbiological Evaluation

    A study by Govori et al. (2010) synthesized and evaluated the antibacterial activity of a compound structurally similar to the target molecule. This research underscores the antimicrobial potential of such compounds, with specific activities against Escherichia coli and other bacteria (Govori et al., 2010).

Properties

IUPAC Name

3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-6-11-7(9)5-8(12-6)10-3-2-4-13/h5,13H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZDVJUSFDTFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.